

Physical properties of 3-Aminophenyl ethyl ketone

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Compound of Interest

Compound Name: 3'-Aminopropiophenone

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An In-depth Technical Guide to the Physical Properties of 3-Aminophenyl ethyl ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Aminophenyl ethyl ketone (also known as 3'-Aminoacetophenone). The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, synthesis, and formulation. This document summarizes key quantitative data, outlines general experimental protocols for their determination, and illustrates logical workflows and structure-property relationships.

Chemical Identity and Structure

- IUPAC Name: 1-(3-aminophenyl)ethanone
- Synonyms: 3'-Aminoacetophenone, m-Aminoacetophenone, 3-Acetylaniline[1][2]
- CAS Number: 99-03-6[1][2][3]
- Molecular Formula: C₈H₉NO[1][2][3]

The structure of 3-Aminophenyl ethyl ketone incorporates an aromatic ring, a ketone functional group, and an amino functional group. This unique combination of features dictates its chemical reactivity and physical properties, making it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[4]

Quantitative Physical Properties

The physical properties of 3-Aminophenyl ethyl ketone are summarized in the table below. These values are critical for predicting the compound's behavior in various chemical and biological systems.

Property	Value	Source(s)
Molecular Weight	135.16 g/mol	[1] [2] [3]
Appearance	Yellow to light brown crystalline powder	[1]
Odor	Characteristic amine-like	[1]
Melting Point	88 - 92 °C	[1]
Boiling Point	285 °C (decomposes)	[1]
Density	1.12 g/cm ³	[1]
Solubility	Water: Slightly soluble Organic Solvents: Soluble in ethanol, acetone, and dichloromethane.	[1] [4]

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the structure and purity of 3-Aminophenyl ethyl ketone. The presence of the ketone, aromatic ring, and amine functionalities gives rise to characteristic spectral signatures.

Spectroscopic Technique	Expected Characteristics
Infrared (IR) Spectroscopy	- Strong C=O (ketone) stretching absorption band around 1680-1700 cm^{-1} (typical for aromatic ketones).[5]- N-H (amine) stretching bands in the region of 3200-3400 cm^{-1} . [6]- C-H stretching from the aromatic ring typically appears between 3000-3150 cm^{-1} . [6]
^1H NMR Spectroscopy	- Protons on the alpha-carbon (the methyl group) are deshielded by the ketone and appear as a singlet around δ 2.0-2.5 ppm. [5]- Aromatic protons will appear in the δ 6.5-8.0 ppm region.- The amine (-NH ₂) protons typically show a broad signal between δ 0.5-5.0 ppm. [7]
^{13}C NMR Spectroscopy	- The carbonyl carbon of the ketone is significantly deshielded and appears far downfield, typically >190 ppm. [5]- Carbons of the aromatic ring will appear in the δ 110-150 ppm range.- The methyl carbon (alpha to the ketone) will be found in the δ 20-30 ppm region.
Mass Spectrometry	The primary fragmentation pattern for ketones is α -cleavage, which involves the breaking of the bond between the carbonyl carbon and the adjacent carbon. [5]

Experimental Protocols

The determination of the physical and spectral properties of 3-Aminophenyl ethyl ketone follows standard laboratory procedures.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus. A small, powdered sample of the crystalline compound is packed into a capillary tube, which is then placed in the apparatus. The sample is heated at a controlled rate, and the temperature range from the first

appearance of liquid to the complete liquefaction of the sample is recorded as the melting point range.

Boiling Point Determination

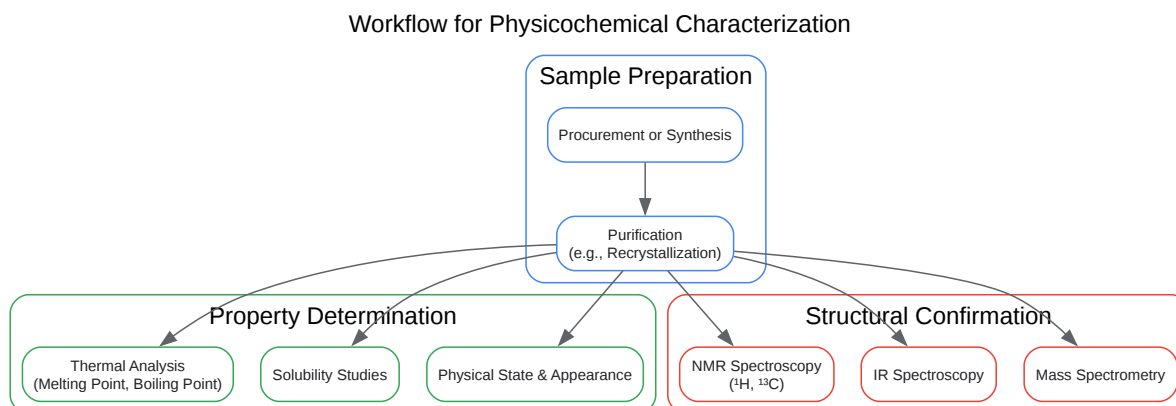
Given that the compound decomposes at its boiling point of 285°C, determination is typically performed under vacuum to lower the boiling temperature and prevent decomposition.^[1] The pressure at which the boiling point is measured must be reported.

Spectroscopic Analysis

- **Infrared (IR) Spectroscopy:** A sample is analyzed using an IR spectrometer (e.g., FTIR). The sample can be prepared as a KBr pellet or dissolved in a suitable solvent. The instrument passes infrared radiation through the sample and measures the frequencies at which absorption occurs, corresponding to the vibrational frequencies of the chemical bonds.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in a strong, constant magnetic field. The sample is then irradiated with radio waves, causing the nuclei (¹H or ¹³C) to resonate. The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the molecular structure.
- **Mass Spectrometry (MS):** A sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the molecular ion peak, which corresponds to the molecular weight of the compound, and various fragment ion peaks that reveal its structure.

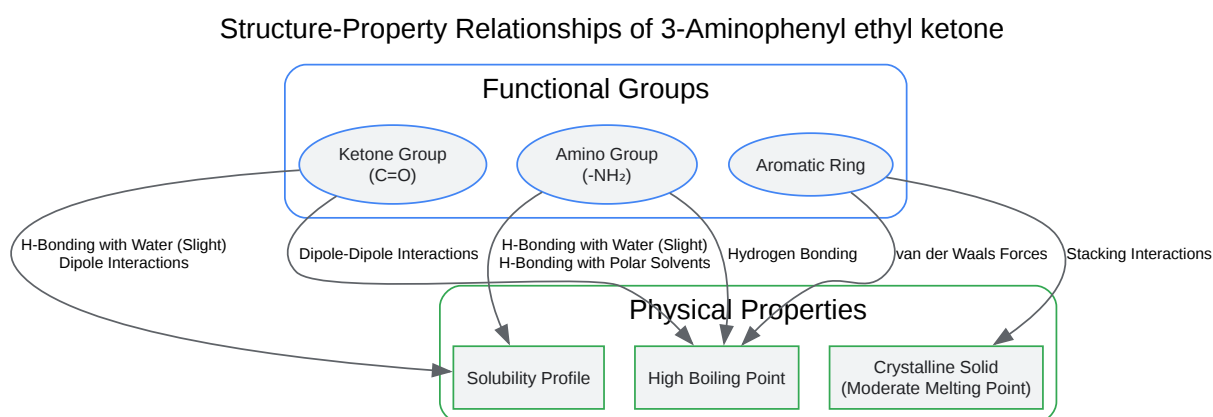
Visualizations: Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and the relationships between molecular structure and physical properties.



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Caption: General workflow for the physicochemical characterization of a chemical compound.



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Caption: Influence of functional groups on the physical properties of the molecule.

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